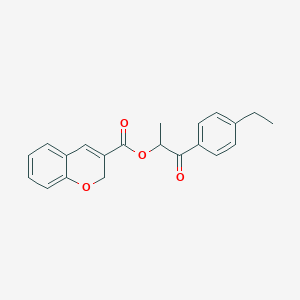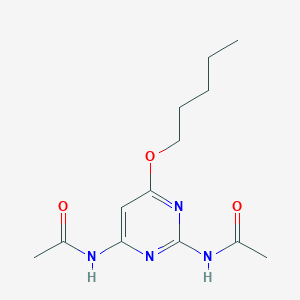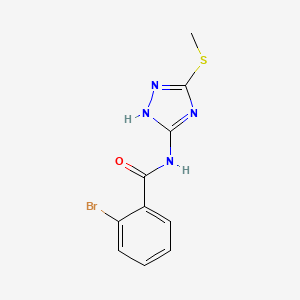
Ethyl 16-bromohexadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 16-bromohexadecanoate is an organic compound with the molecular formula C18H35BrO2. It is an ester derivative of 16-bromohexadecanoic acid, where the carboxylic acid group is esterified with ethanol. This compound is of interest in various fields of chemistry and industry due to its unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 16-bromohexadecanoate can be synthesized through the esterification of 16-bromohexadecanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the acid and ethanol mixture to drive the reaction to completion. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 16-bromohexadecanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Major Products Formed
Nucleophilic Substitution: Products include 16-hydroxyhexadecanoate, 16-aminohexadecanoate, or 16-thiohexadecanoate.
Reduction: The major product is 16-bromohexadecanol.
Oxidation: The major product is 16-bromohexadecanoic acid.
Applications De Recherche Scientifique
Ethyl 16-bromohexadecanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Utilized in the study of lipid metabolism and as a precursor for the synthesis of bioactive lipids.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for therapeutic agents.
Industry: Employed in the production of surfactants, lubricants, and plasticizers.
Mécanisme D'action
The mechanism of action of ethyl 16-bromohexadecanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release 16-bromohexadecanoic acid, which can then participate in metabolic pathways. The bromine atom in the molecule can also facilitate its incorporation into biological systems, affecting enzyme activity and cellular processes.
Comparaison Avec Des Composés Similaires
Ethyl 16-bromohexadecanoate can be compared with similar compounds such as:
Mthis compound: Similar in structure but with a methyl ester group instead of an ethyl ester group. It has slightly different reactivity and physical properties.
16-Bromohexadecanoic acid: The parent acid of this compound, which lacks the ester group and has different solubility and reactivity.
Ethyl 16-chlorohexadecanoate: Similar ester structure but with a chlorine atom instead of bromine, leading to different chemical reactivity and biological activity.
This compound stands out due to its unique combination of a long aliphatic chain and a bromine atom, which imparts distinct chemical and physical properties useful in various applications.
Propriétés
Numéro CAS |
109557-87-1 |
|---|---|
Formule moléculaire |
C18H35BrO2 |
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
ethyl 16-bromohexadecanoate |
InChI |
InChI=1S/C18H35BrO2/c1-2-21-18(20)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19/h2-17H2,1H3 |
Clé InChI |
ALECVYUGESQIQC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCCCCCCCCCCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(Cyclopropylmethyl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B12933437.png)
![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-3-methylbutan-1-amine](/img/structure/B12933439.png)
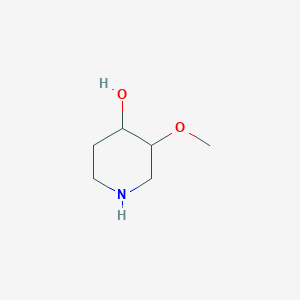


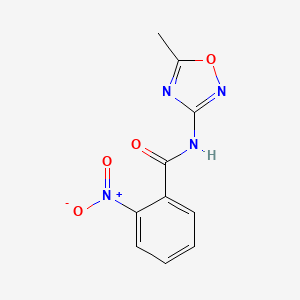
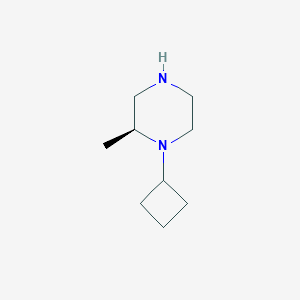
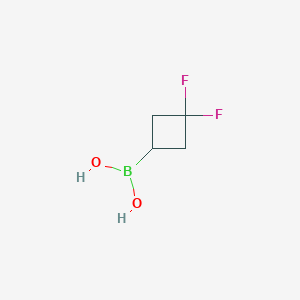
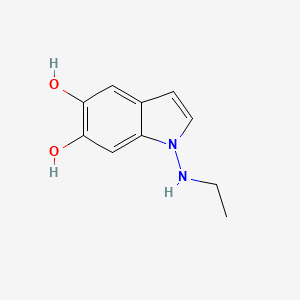
![8-Oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B12933483.png)

